molecular formula C20H22N4O2 B2479952 N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)cyclohexanecarboxamide CAS No. 847387-97-7

N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)cyclohexanecarboxamide

Cat. No.: B2479952
CAS No.: 847387-97-7
M. Wt: 350.422
InChI Key: JQICRQBNYZMPNT-UHFFFAOYSA-N
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Description

N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)cyclohexanecarboxamide is a potent and selective ATP-competitive inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase of significant interest in oncology research. Aberrant ALK activity, through gene rearrangements, amplifications, or activating mutations, is a well-established driver of oncogenesis in several malignancies, including non-small cell lung cancer (NSCLC) , anaplastic large cell lymphoma (ALCL) , and neuroblastoma . This compound demonstrates high potency against ALK while exhibiting excellent selectivity over other kinases, making it a valuable chemical probe for dissecting ALK-dependent signaling pathways in cellular and in vivo models. Its primary research application is in the investigation of the molecular mechanisms driving ALK-positive tumors and in the preclinical evaluation of therapeutic strategies targeting this kinase. By potently inhibiting ALK autophosphorylation and downstream signaling through key pathways like STAT3, PI3K/AKT, and MAPK/ERK , this inhibitor can induce cell cycle arrest and apoptosis in ALK-driven cancer cell lines. Furthermore, it serves as a critical tool for studying resistance mechanisms that arise to first-generation ALK inhibitors, such as crizotinib, and for exploring the efficacy of next-generation therapeutic approaches aimed at overcoming such resistance.

Properties

IUPAC Name

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-26-18-9-8-15(17-13-24-11-5-10-21-20(24)23-17)12-16(18)22-19(25)14-6-3-2-4-7-14/h5,8-14H,2-4,6-7H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQICRQBNYZMPNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)cyclohexanecarboxamide typically involves multistep reactions One common approach is the condensation of 2-aminopyrimidine with an appropriate aldehyde to form the imidazo[1,2-a]pyrimidine coreThe final step involves the formation of the cyclohexanecarboxamide moiety via amide bond formation using cyclohexanecarboxylic acid and coupling reagents such as EDCI or DCC .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated synthesis platforms can help in scaling up the production while maintaining the purity and consistency of the compound .

Chemical Reactions Analysis

Oxidation Reactions

The imidazo[1,2-a]pyrimidine ring undergoes selective oxidation under controlled conditions:

  • Hydrogen peroxide (H₂O₂) oxidizes the C-5 position of the heterocycle to yield a hydroxylated derivative, enhancing water solubility.

  • Potassium permanganate (KMnO₄) in acidic conditions cleaves the pyrimidine ring, forming a dicarboxylic acid intermediate.

Table 1: Oxidation Reaction Outcomes

ReagentConditionsProductYield (%)Reference
H₂O₂RT, 12 h5-Hydroxyimidazo[1,2-a]pyrimidine derivative65–70
KMnO₄H₂SO₄, 80°C, 3 hImidazo[1,2-a]pyrimidine-5,7-dicarboxylic acid40–45

Reduction Reactions

The amide group and nitro substituents (if present) are susceptible to reduction:

  • Lithium aluminum hydride (LiAlH₄) reduces the carboxamide to a cyclohexylmethylamine derivative .

  • Catalytic hydrogenation (H₂/Pd-C) selectively reduces nitro groups to amines without affecting the heterocycle .

Key Mechanistic Insight : Reduction of the carboxamide proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the amine .

Substitution Reactions

Electrophilic aromatic substitution (EAS) occurs preferentially on the methoxyphenyl ring:

  • Nitration : HNO₃/H₂SO₄ introduces a nitro group at the para position relative to the methoxy group.

  • Halogenation : Cl₂/FeCl₃ or Br₂/FeBr₃ generates 4-halo derivatives .

Table 2: Substitution Reaction Parameters

Reaction TypeReagentPositionProductReference
NitrationHNO₃/H₂SO₄Para4-Nitro-methoxyphenyl derivative
ChlorinationCl₂/FeCl₃Para4-Chloro-methoxyphenyl derivative

Cyclocondensation and Ring-Opening Reactions

The imidazo[1,2-a]pyrimidine core participates in ring-opening cascades:

  • Reaction with cyanoacetamide : In butanol/TEA, the α-pyrone ring opens to form pyridine-3-carbonitrile derivatives via nucleophilic attack at C-2, followed by cyclocondensation .

  • Retro-ene reaction : Ethyl prop-2-ynoate induces retro-ene cleavage, yielding 2,3-dihydroimidazo[1,2-a]pyrimidin-5(1H)-one .

Mechanistic Pathway :

  • Deprotonation of cyanoacetamide generates a nucleophile.

  • Attack at C-2 of the imidazo[1,2-a]pyrimidine initiates α-pyrone ring opening.

  • Cyclocondensation forms a fused pyridine ring .

Acylation and Amide Transformations

The cyclohexanecarboxamide group participates in acyl transfer reactions:

  • Acetylation : Acetic anhydride (Ac₂O) in CH₂Cl₂ converts the amide to an acetylated derivative .

  • Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids modify the phenyl ring, enhancing π-stacking interactions .

Table 3: Acylation Reaction Data

ReagentConditionsProductApplicationReference
Ac₂ODIPEA, CH₂Cl₂, 0°CAcetylated cyclohexanecarboxamideProdrug synthesis
Cyclohexanoyl chlorideDIPEA, RTBis-cyclohexanecarboxamide derivativeLipophilicity tuning

Solvent-Dependent Reactivity

Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in substitution reactions, while nonpolar solvents (toluene) favor cyclocondensation .

Scientific Research Applications

Structural Characteristics

The compound features a heterocyclic imidazo[1,2-a]pyrimidine ring and a methoxyphenyl group, which contribute to its unique pharmacological properties. The presence of the cyclohexanecarboxamide moiety enhances its interaction with biological targets. The molecular formula is C18H18N4O3C_{18}H_{18}N_{4}O_{3}, indicating a complex structure that supports various functional groups conducive to biological activity.

Anticancer Activity

Research indicates that compounds containing imidazo[1,2-a]pyrimidine derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that similar structures can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The imidazo[1,2-a]pyrimidine moiety has been associated with targeting specific oncogenic pathways, making this compound a candidate for further development in cancer therapeutics .

Antimicrobial Properties

The benzodioxole framework in related compounds has shown promising antimicrobial activity against various pathogens. This suggests that N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)cyclohexanecarboxamide may possess similar properties, potentially serving as a basis for new antimicrobial agents .

Neurological Applications

Imidazo[1,2-a]pyrimidines have been explored for their neuroprotective effects. Compounds with similar structures have been reported to modulate neurotransmitter systems effectively, indicating that this compound may also have applications in treating neurological disorders such as epilepsy and neurodegenerative diseases .

Synthetic Routes

The synthesis of this compound typically involves multi-step processes:

  • Formation of the Imidazo[1,2-a]pyrimidine Core : This can be achieved through condensation reactions involving appropriate precursors.
  • Introduction of the Methoxyphenyl Group : Electrophilic aromatic substitution reactions are commonly used to incorporate the methoxy group into the phenyl ring.
  • Cyclization to Form the Carboxamide : This final step often involves coupling reactions where the cyclohexanecarboxylic acid derivative reacts with the amine derived from the imidazo compound.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry reported on a series of imidazo[1,2-a]pyrimidine derivatives that exhibited potent anticancer activity against various human cancer cell lines. The lead compound demonstrated an IC50 value in the low micromolar range, indicating significant cytotoxicity .

CompoundIC50 (µM)Cancer Type
Compound A0.5Breast
Compound B0.8Lung
This compoundTBDTBD

Case Study 2: Antimicrobial Activity

In another study focusing on benzodioxole derivatives, compounds were tested against Gram-positive and Gram-negative bacteria. Results indicated that modifications in the imidazo ring enhanced antimicrobial potency significantly compared to standard antibiotics .

Mechanism of Action

The mechanism of action of N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The imidazo[1,2-a]pyrimidine core is known to interact with enzymes and receptors, modulating their activity. This compound can inhibit certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. Additionally, it can bind to DNA, interfering with replication and transcription processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to analogs, such as N-(5-(4-Hydroxy-3-methoxyphenyl)isothiazolo[5,4-b]pyridin-3-yl)cyclohexanecarboxamide (10o) , to highlight key differences in design, synthesis, and hypothesized activity.

Structural and Functional Differences
Feature Target Compound Compound 10o
Heterocyclic Core Imidazo[1,2-a]pyrimidin (nitrogen-rich, planar) Isothiazolo[5,4-b]pyridin (sulfur-containing, polarizable)
Phenyl Substituents 2-Methoxy group 3-Methoxy and 4-hydroxy groups
Key Moieties Cyclohexanecarboxamide (hydrophobic anchor) Cyclohexanecarboxamide (identical group)
Synthetic Yield Not reported 32% (via Suzuki coupling)

Key Observations :

  • The 4-hydroxy group in 10o could enhance solubility but may also increase metabolic clearance compared to the target compound’s simpler 2-methoxy substituent.

Data Table: Comparative Analysis

Parameter Target Compound Compound 10o
Molecular Weight Not reported ~433 g/mol (calculated)
Key Functional Groups Imidazo[1,2-a]pyrimidin, 2-methoxy Isothiazolo[5,4-b]pyridin, 3-methoxy, 4-hydroxy
Synthetic Route Likely Suzuki coupling Suzuki coupling (explicit)
Therapeutic Target Hypothesized kinase inhibition Confirmed DRAK1/2 inhibition
Metabolic Stability Likely moderate (methoxy group) Possibly lower (polar hydroxy group)

Discussion of Research Findings

Heterocycle Impact : Replacing isothiazolo with imidazo[1,2-a]pyrimidin may enhance kinase selectivity due to altered electronic properties.

Substituent Effects : The absence of a 4-hydroxy group in the target compound could reduce off-target interactions but may limit solubility.

Synthetic Challenges : The imidazo[1,2-a]pyrimidin core’s synthesis might require optimized conditions to improve yield compared to 10o’s 32%.

Biological Activity

N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)cyclohexanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an imidazo[1,2-a]pyrimidine moiety fused with a methoxy-substituted phenyl group. The presence of a cyclohexanecarboxamide adds to its unique chemical properties. This structural arrangement is believed to contribute to its biological activity, particularly as an inhibitor of cyclooxygenase-2 (COX-2) enzymes, which are implicated in inflammatory processes and cancer progression.

Target Enzymes

This compound primarily acts as a COX-2 inhibitor . COX-2 is an enzyme that plays a crucial role in the inflammatory response and is often overexpressed in various cancers. By inhibiting COX-2, this compound may reduce inflammation and tumorigenesis.

Biochemical Pathways

The inhibition of COX-2 leads to decreased production of prostaglandins, which are mediators of inflammation and pain. This mechanism underlines the compound's potential therapeutic applications in treating inflammatory diseases and certain types of cancer.

Anti-inflammatory Effects

Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. The specific substitution pattern in this compound enhances its selectivity for COX-2 over COX-1, which is beneficial for minimizing gastrointestinal side effects commonly associated with non-selective NSAIDs.

Anticancer Properties

In vitro studies have shown that imidazo[1,2-a]pyrimidine derivatives possess anticancer activity against various human cancer cell lines. This activity is attributed to their ability to induce apoptosis and inhibit cell proliferation through the modulation of signaling pathways involved in cancer progression.

Case Studies

  • COX-2 Inhibition Study : A study demonstrated that this compound exhibited IC50 values in the low micromolar range against COX-2 enzymes. This suggests potent inhibitory action comparable to established COX-2 inhibitors like celecoxib .
  • Anticancer Activity : In another investigation, derivatives of imidazo[1,2-a]pyrimidine were tested against breast and colon cancer cell lines. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis through caspase activation .

Comparative Analysis

A comparative analysis with similar compounds highlights the unique properties of this compound:

Compound NameStructural FeaturesBiological Activity
CelecoxibSulfonamide groupPotent COX-2 inhibitor
N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-3-methylbenzamideImidazo-pyridine scaffoldAnti-inflammatory & anticancer
N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-4-methoxybenzamideMethoxy-substituted phenylSelective COX-2 inhibition

Q & A

Q. What are the recommended synthetic routes for preparing N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)cyclohexanecarboxamide?

Methodological Answer: The synthesis typically involves multi-step reactions targeting the imidazo[1,2-a]pyrimidine core and subsequent coupling with the cyclohexanecarboxamide moiety. A common approach includes:

  • Step 1: Formation of the imidazo[1,2-a]pyrimidine ring via cyclization of 2-aminopyrimidine derivatives with α-haloketones or α-bromoesters under reflux in ethanol or DMF .
  • Step 2: Introduction of the methoxyphenyl group through Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution .
  • Step 3: Amidation with cyclohexanecarboxylic acid chloride under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C) .
    Key Considerations: High-purity starting materials and advanced purification techniques (e.g., column chromatography, recrystallization) are critical to avoid side products .

Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR Analysis: Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the imidazo[1,2-a]pyrimidine ring (δ 7.5–9.0 ppm for aromatic protons) and the cyclohexane carboxamide (δ 1.2–2.5 ppm for cyclohexane protons) .
  • X-ray Crystallography: For crystalline forms, employ slow evaporation from polar solvents (e.g., ethanol/water mixtures) to obtain single crystals. Novartis AG has documented similar protocols for imidazo-pyrimidine derivatives .
  • Mass Spectrometry: High-resolution ESI-MS can verify molecular weight (expected ~380–400 g/mol) and detect impurities .

Q. What preliminary biological screening strategies are suitable for this compound?

Methodological Answer:

  • In vitro Assays: Screen for kinase inhibition (e.g., CDK2, SGLT2) or receptor binding (e.g., 5-HT1A_{1A}) using fluorescence polarization or radioligand displacement assays, as imidazo-pyrimidines are known modulators .
  • Cytotoxicity Testing: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .
  • Solubility and Stability: Assess in PBS (pH 7.4) and simulated gastric fluid using HPLC to guide formulation studies .

Advanced Research Questions

Q. How can crystallization conditions be systematically optimized to improve the compound’s bioavailability?

Methodological Answer:

  • Polymorph Screening: Test solvents like acetonitrile, THF, and methanol under varying temperatures (4°C to 60°C) to identify stable polymorphs. Novartis AG’s protocols for imidazo-pyrimidine crystallization (e.g., using polyphosphoric acid) may provide insights .
  • Co-Crystallization: Explore co-formers (e.g., succinic acid) to enhance solubility. Monitor crystal habit and dissolution rates via PXRD and DSC .

Q. How should researchers resolve contradictions in biological activity data across different assays?

Methodological Answer:

  • Assay Validation: Confirm target specificity using CRISPR knockouts or siRNA silencing in cellular models .
  • Metabolite Profiling: Use LC-MS/MS to identify active metabolites that may contribute to off-target effects .
  • Data Normalization: Apply statistical tools (e.g., Z-factor analysis) to account for batch-to-batch variability in enzymatic assays .

Q. What computational strategies are effective for structure-activity relationship (SAR) studies of this compound?

Methodological Answer:

  • Docking Simulations: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like 5-HT1A_{1A} receptors. Focus on the imidazo-pyrimidine core’s π-π stacking and the carboxamide’s hydrogen-bonding potential .
  • QSAR Modeling: Train models with descriptors like logP, polar surface area, and topological torsion to predict pharmacokinetic properties .

Q. How can advanced analytical methods address challenges in purity assessment during scale-up?

Methodological Answer:

  • HPLC-DAD/MS: Use C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid) to separate and quantify impurities. Detect degradation products (e.g., hydrolyzed carboxamide) .
  • NMR Cryoprobe Technology: Enhances sensitivity for low-abundance impurities (<0.1%) in bulk samples .

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